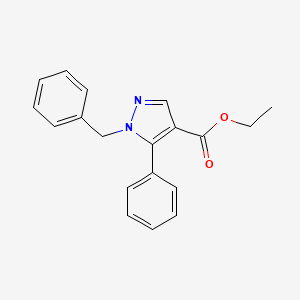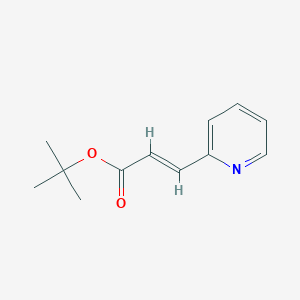![molecular formula C10H19NO4 B3393603 [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate CAS No. 35657-40-0](/img/structure/B3393603.png)
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate
Vue d'ensemble
Description
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is attached to an amino group, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used for deprotection reactions.
Major Products Formed
Applications De Recherche Scientifique
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted reactions. The protection is achieved through the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions . This selective stability allows for the controlled deprotection of the amine when desired, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-[(tert-butoxy)carbonyl]amino-2,2-dimethylpropanoate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used for similar purposes in organic synthesis.
Uniqueness
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl group offers steric protection, while the carbamate linkage ensures stability under various conditions. This makes it a versatile and valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)7(12)15-11-8(13)14-10(4,5)6/h1-6H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAROZBFQHEKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306089 | |
| Record name | tert-Butyl [(2,2-dimethylpropanoyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-40-0 | |
| Record name | NSC174050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl [(2,2-dimethylpropanoyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)
![(R)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3393528.png)
![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B3393547.png)
![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl-](/img/structure/B3393562.png)










